molecular formula C15H31NO B14629882 N,N-dibutylheptanamide CAS No. 57303-22-7

N,N-dibutylheptanamide

Cat. No.: B14629882
CAS No.: 57303-22-7
M. Wt: 241.41 g/mol
InChI Key: HAQNTUIYRZWMPR-UHFFFAOYSA-N
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Description

N,N-Dibutylheptanamide is a branched alkylamide with the molecular formula C₁₅H₂₉NO, consisting of a heptanamide backbone substituted with two butyl groups at the nitrogen atom. The butyl substituents confer increased lipophilicity and steric bulk compared to shorter-chain analogs, influencing solubility, boiling point, and reactivity. Such amides are typically used as solvents, intermediates in organic synthesis, or stabilizers in industrial applications .

Properties

CAS No.

57303-22-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N,N-dibutylheptanamide

InChI

InChI=1S/C15H31NO/c1-4-7-10-11-12-15(17)16(13-8-5-2)14-9-6-3/h4-14H2,1-3H3

InChI Key

HAQNTUIYRZWMPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dibutylheptanamide can be synthesized through the reaction of heptanoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutylheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N-dibutylheptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutylheptanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-dibutylheptanamide with three N,N-dialkyl amides:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Key Applications
This compound C₁₅H₂₉NO 239.40 (calc.) ~250 (estimated) Low Non-polar solvent, high-temp reactions
N,N-Dimethylheptanamide C₉H₁₉NO 157.26 ~200 (estimated) Moderate Solvent, synthetic intermediate
N,N-Dimethylacetamide C₄H₉NO 87.12 164.5–167.5 High Pharmaceutical solvent
N,N-Dimethylformamide C₃H₇NO 73.09 153 High Industrial solvent, polymer processing

Key Observations :

  • Molecular Weight and Boiling Point : Longer alkyl chains (butyl vs. methyl) and a larger backbone (heptanamide vs. acetamide) increase molecular weight and boiling point. This compound’s estimated boiling point (~250°C) reflects stronger van der Waals forces compared to dimethylacetamide (165°C) .
  • Solubility : Butyl groups reduce water solubility due to enhanced hydrophobicity. In contrast, N,N-dimethylacetamide and N,N-dimethylformamide are fully miscible with water .
  • Steric Effects : The bulkier butyl groups in this compound may hinder nucleophilic reactions at the carbonyl carbon, unlike smaller analogs like dimethylformamide, which are more reactive .

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